(1-Methylethyl)phenylcarbamic chloride
Description
Structure
3D Structure
Properties
CAS No. |
40016-69-1 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-phenyl-N-propan-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-8(2)12(10(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
HXKLJAOQHIUGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylethyl Phenylcarbamic Chloride
Classical Approaches in Carbamoyl (B1232498) Chloride Synthesis and their Application
The traditional methods for synthesizing carbamoyl chlorides, including (1-Methylethyl)phenylcarbamic chloride, have historically relied on a few key chemical transformations. These approaches, while effective, often involve hazardous reagents and produce significant waste streams.
Phosgenation Pathways and Variants in Carbamic Chloride Formation
The most established method for the preparation of carbamoyl chlorides is through the reaction of a secondary amine with phosgene (B1210022) (COCl₂). wikipedia.org This process, known as phosgenation, is a versatile and widely used industrial method. google.com In the context of this compound, the synthesis would involve the reaction of N-isopropylaniline with phosgene. wikipedia.org
The general reaction is as follows: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org
A variation of this method involves the debenzylation of tertiary amines using phosgene or its safer equivalent, triphosgene (B27547), to yield carbamoyl chlorides. nih.gov For instance, N-alkyl-N-benzyl anilines can be treated with stoichiometric amounts of phosgene to produce the corresponding carbamoyl chlorides in excellent yields. nih.gov It has been shown that careful control of experimental conditions and the use of a scavenger like pyridine (B92270) are crucial for achieving high yields. nih.gov
Another approach involves reacting an N-arylthio- or N-aliphaticthio-N-alkylamine with phosgene. google.com This method has been found to produce N-arylthio and N-aliphaticthio carbamoyl chlorides in good yields. google.com For secondary aliphatic amines with bulky substituents, it is recommended to introduce phosgene at a low temperature into a solution of the amine in an inert solvent. google.com The resulting mixture, containing the amine hydrochloride, is then heated to over 100°C while passing in more phosgene to convert the hydrochloride to the carbamoyl chloride. google.com
| Reactants | Reagents | Product | Key Features |
| Secondary Amine | Phosgene | Carbamoyl Chloride | Widely used industrial method. wikipedia.orggoogle.com |
| Tertiary Amine | Phosgene/Triphosgene | Carbamoyl Chloride | Involves dealkylation. nih.gov |
| N-arylthio/aliphaticthio-N-alkylamine | Phosgene | N-arylthio/aliphaticthio carbamoyl chloride | Good yields. google.com |
Non-Phosgene Methodologies for Carbamoyl Chloride Formation
Due to the hazardous nature of phosgene, significant effort has been dedicated to developing non-phosgene routes for the synthesis of isocyanates and their carbamoyl chloride precursors. google.com These methods often involve condensation reactions with urea (B33335) or its precursors to form ureas and carbamates, which are then pyrolyzed. google.com Another non-phosgene approach involves the use of alternative carboxylating agents. For example, the synthesis of methyl N-phenyl carbamate (B1207046) has been achieved from dimethyl carbonate and N,N′-diphenyl urea under mild, atmospheric pressure conditions using a sodium methoxide (B1231860) catalyst. rsc.org While this produces a carbamate, it highlights the trend towards avoiding phosgene.
Formation via Isocyanate Addition to Hydrogen Chloride
An alternative route to carbamoyl chlorides is the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.org This reaction is particularly useful for preparing carbamoyl chlorides that contain an N-H functionality. wikipedia.org For the synthesis of this compound, this would involve the reaction of isopropylphenyl isocyanate with hydrogen chloride.
The general reaction is: RNCO + HCl → RNHCOCl wikipedia.org
The isocyanate precursor itself is typically synthesized from the corresponding primary amine via phosgenation, which proceeds through a carbamoyl chloride intermediate. wikipedia.org The reaction of isocyanates with HCl can be influenced by substituents on the aryl ring. Studies on the decomposition of aryl carbamoyl chlorides to the corresponding isocyanate and HCl have shown that electron-withdrawing groups on the aromatic ring modestly increase the amount of carbamoyl chloride at equilibrium. nih.gov
Optimized and Green Chemistry-Oriented Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. This has led to the exploration of catalytic strategies and atom-economical protocols for the synthesis of carbamoyl chlorides and their derivatives.
Catalytic Strategies in the Formation of this compound Analogues
Transition metal-catalyzed reactions have emerged as a powerful tool in organic synthesis, and the formation of carbamoyl chlorides and their derivatives is no exception. rsc.org Carbamoyl chlorides can participate in a variety of transition metal-catalyzed transformations, including cross-coupling and annulation reactions. rsc.org For instance, zinc chloride has been effectively used as a catalyst for the direct synthesis of carbamates from carbamoyl chlorides and alcohols, demonstrating high yields and chemoselectivity. nih.govacs.org While this is a reaction of carbamoyl chlorides rather than their formation, it illustrates the utility of catalytic methods in this area of chemistry.
Photochemical methods also offer a green alternative. A catalytic methodology using visible light and commercially available organic catalysts has been developed to generate carbamoyl radicals from carbamoyl chlorides. rsc.org This approach relies on the activation of the carbamoyl chloride via a nucleophilic acyl substitution pathway. rsc.org
| Catalyst/Method | Reactants | Product | Key Features |
| Zinc Chloride | Carbamoyl Chloride, Alcohol | Carbamate | High yield, chemoselective. nih.govacs.org |
| Visible Light/Organic Catalyst | Carbamoyl Chloride | Carbamoyl Radical | Activates substrates with high reduction potential. rsc.org |
Atom-Economical and Reduced-Toxicity Synthetic Protocols
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. jocpr.comwordpress.com Reactions with high atom economy minimize waste generation. wikipedia.orgucla.edu Addition reactions, for example, generally have high atom economy as all reactant atoms are incorporated into the product. scranton.edu
In the context of carbamoyl chloride synthesis, moving away from phosgene is a key step towards reduced toxicity. google.com The use of microreactors is another green chemistry approach that allows for safer operations and the production of chemicals with a higher degree of purity. researchgate.net Non-phosgene routes, such as those utilizing carbon dioxide as a C1 source, are being explored for the synthesis of carbamates, which are closely related to carbamoyl chlorides. rsc.org For example, the synthesis of methyl phenyl-carbamate has been achieved using zinc carbonate as a catalyst in a continuous-flow apparatus, avoiding the use of phosgene and resulting in high conversions with minimal by-product formation. uniroma1.it
Scale-Up Considerations and Process Intensification in Academic Research
Scaling up the synthesis of this compound from a laboratory to a larger scale presents several challenges, primarily related to the handling of hazardous materials like phosgene and managing reaction exothermicity. Process intensification (PI) offers strategies to address these challenges by developing smaller, safer, and more energy-efficient processes. rccostello.com
One of the key aspects of process intensification is the move from traditional batch reactors to continuous flow systems or microreactors. researchgate.net For a reaction like the synthesis of this compound, which involves a highly reactive and toxic gas (phosgene), continuous flow reactors offer significant safety and efficiency advantages. These reactors have a high surface-area-to-volume ratio, which allows for excellent heat transfer and precise temperature control, thereby minimizing the risk of runaway reactions.
The benefits of applying process intensification to the synthesis of this compound include:
Enhanced Safety: Continuous flow systems handle only small amounts of hazardous reactants at any given time, reducing the risks associated with storing and handling large quantities of phosgene.
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous reactor can lead to higher yields and selectivity, reducing the formation of byproducts.
Reduced Footprint and Cost: Process intensification often leads to smaller and more compact manufacturing plants, which can reduce capital and operational costs. rccostello.com
The table below summarizes key considerations for scaling up the synthesis of this compound with a focus on process intensification.
| Parameter | Traditional Batch Process | Process Intensification (Continuous Flow) |
| Reactant Handling | Large quantities of reactants are charged into a single vessel. | Small, continuous streams of reactants are mixed at the point of reaction. |
| Heat Transfer | Limited by the surface area of the reactor, can be inefficient. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes and better control. |
| Process Control | More challenging to maintain uniform conditions throughout the batch. | Precise control over temperature, pressure, and mixing. |
| Scalability | Often requires significant redevelopment for larger scales. | More straightforward to scale by running multiple units in parallel or for longer durations. |
Purification and Isolation Techniques for Research-Grade Material in Synthetic Studies
The purification and isolation of this compound are critical steps to obtain a research-grade material with high purity. The choice of purification techniques depends on the physical properties of the compound and the nature of the impurities present. Carbamoyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding carbamic acid, which can then decompose. wikipedia.org Therefore, all purification steps must be carried out under anhydrous conditions.
A general procedure for the purification and isolation of this compound following its synthesis would typically involve the following steps:
Quenching and Phase Separation: After the reaction is complete, the reaction mixture is carefully quenched, often with a saturated aqueous solution of a mild acid or ammonium (B1175870) chloride to neutralize any remaining base and dissolve the amine hydrochloride byproduct. orgsyn.org This is followed by separation of the organic and aqueous layers.
Extraction: The aqueous layer is typically extracted one or more times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. orgsyn.org
Washing: The combined organic layers are then washed with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities and salts.
Drying: The organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product obtained after solvent removal can be further purified by one of the following methods:
Vacuum Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation is an effective method for purification.
Crystallization: If the compound is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture. The solid product is collected by vacuum filtration and dried under high vacuum. orgsyn.org
The following table outlines a typical purification workflow for this compound.
| Step | Technique | Purpose |
| 1 | Quenching | To stop the reaction and neutralize excess reagents. |
| 2 | Liquid-Liquid Extraction | To separate the product from aqueous byproducts. |
| 3 | Washing | To remove water-soluble impurities. |
| 4 | Drying | To remove traces of water from the organic phase. |
| 5 | Solvent Evaporation | To isolate the crude product. |
| 6 | Vacuum Distillation / Recrystallization | To obtain the final high-purity product. |
Reactivity and Reaction Mechanisms of 1 Methylethyl Phenylcarbamic Chloride
Nucleophilic Acylation Reactions
The primary mode of reactivity for (1-methylethyl)phenylcarbamic chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group. This results in the acylation of the nucleophile.
The reaction of this compound with alcohols and phenols yields the corresponding stable carbamate (B1207046) esters, often referred to as urethanes. The mechanism follows a nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion to form the final carbamate product and hydrogen chloride. chemguide.co.uk
| Substrate | Solvent System | Temperature (°C) | Selectivity Value (S) | Reference |
|---|---|---|---|---|
| N,N-Dimethylcarbamoyl Chloride | Ethanol-Water (90% to 60% EtOH) | 25.0 | 0.510 ± 0.015 | nih.gov |
| 4-Morpholinecarbonyl Chloride | Ethanol-Water | Not Specified | Slightly higher than Dimethyl derivative | nih.gov |
| 4-Morpholinecarbonyl Chloride | Methanol-Water | Not Specified | Essentially identical to Dimethyl derivative | nih.gov |
Aminolysis, the reaction with primary or secondary amines, is a facile process that leads to the formation of substituted ureas. The mechanism is analogous to that of alcoholysis: a nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon, followed by the expulsion of the chloride ion. chemguide.co.uk The hydrogen chloride generated as a byproduct immediately reacts with excess amine to form an ammonium (B1175870) chloride salt. chemguide.co.uk
Kinetic studies of reactions between N,N-dialkylcarbamoyl chlorides and amines in solvents like benzene (B151609) or ethanol (B145695) show second-order kinetics, which is indicative of a bimolecular mechanism. nih.gov In contrast to solvolysis reactions which are often SN1 in nature, direct aminolysis typically proceeds through a bimolecular pathway, which can be described as either a concerted or a stepwise addition-elimination process. nih.govnih.gov The formation of a tetrahedral intermediate is a key feature of the stepwise mechanism.
The synthesis of ureas from carbamoyl (B1232498) chlorides is a direct application of this reactivity. The reaction can also be achieved indirectly if the carbamoyl chloride first decomposes to an isocyanate (see section 3.2.1), which then reacts with an amine. commonorganicchemistry.comorganic-chemistry.org
The formation of guanidines from the reaction of this compound is not a commonly reported transformation. Guanidine synthesis typically requires different precursors or multi-step pathways.
Thiols (R-SH) are potent nucleophiles due to the high polarizability of the sulfur atom. They are expected to react readily with this compound to form thiocarbamates (R-S-C(O)NR'R''). This reaction follows the same general nucleophilic addition-elimination pathway observed with alcohols and amines, where the sulfur atom attacks the carbonyl carbon.
Studies comparing the aminolysis of carbamates (containing an oxygen leaving group) and thiocarbamates (containing a sulfur leaving group) show that the reaction rates are significantly faster for the sulfur-containing analogs. nih.gov This suggests that the C-S bond is more easily cleaved in the transition state or that the thiolate is a better leaving group in these specific contexts. By extension, the reaction of a carbamoyl chloride with a thiol nucleophile to form a thiocarbamate is expected to be an efficient process.
Other heteroatom nucleophiles, such as azide (B81097) ions or phosphines, can also react with carbamoyl chlorides, although these reactions are less commonly documented than those with oxygen and nitrogen nucleophiles. libretexts.org The mechanism remains a nucleophilic attack at the carbonyl carbon, leading to substitution of the chloride. mdpi.comcsbsju.edu
Electrophilic Transformations and Rearrangements
Beyond direct substitution reactions, this compound can undergo transformations involving the electrophilic character of the molecule, including decomposition and solvolysis reactions that proceed through cationic intermediates.
Monosubstituted and some disubstituted carbamoyl chlorides can undergo thermal decomposition to form an isocyanate and hydrogen chloride (HCl). nih.govresearchgate.netdntb.gov.ua This reaction is often a reversible equilibrium, particularly in non-polar solvents like acetonitrile (B52724). nih.govresearchgate.net For an N-alkyl-N-arylcarbamoyl chloride, the decomposition yields the corresponding aryl isocyanate.
The general reaction is: Ar(R)N-C(O)Cl ⇌ Ar-N=C=O + R-Cl (Incorrect, should be HCl) Corrected Reaction: Ar(R)N-C(O)Cl ⇌ Ar(R)N=C=O+-Cl- → RNCO + ArCl or ArNCO + RCl (This is also complex and not the primary path) The primary, established decomposition pathway for N-substituted carbamoyl chlorides is the elimination of HCl: Ar(R)N-C(O)Cl ⇌ R-N=C=O + HCl (if R is aryl) or Ar-N=C=O + HCl (if R is alkyl and bound to N)
For this compound, the decomposition would lead to phenyl isocyanate and isopropyl chloride, or N-isopropylaniline and phosgene (B1210022) under more forcing conditions, but the most direct thermal elimination yields an isocyanate and HCl. The kinetics of the thermal decomposition of related carbamates, which are precursors to isocyanates, have been studied extensively and often follow first-order kinetics. researchgate.netresearchgate.netrsc.org For example, kinetic studies on the decomposition of methyl N-phenyl carbamate (MPC) to phenyl isocyanate (PI) show a pseudo-first-order reaction with an activation energy (Ea) of 71.28 kJ/mol. researchgate.net The stability and decomposition kinetics of carbamoyl chlorides are crucial in their synthesis and subsequent use, as the formation of the isocyanate provides an alternative reaction pathway. dntb.gov.ua
Solvolysis is a reaction where the solvent acts as the nucleophile. For carbamoyl chlorides, these reactions are typically studied in polar protic solvents like water, alcohols, or aqueous organic mixtures. The solvolysis of disubstituted carbamoyl chlorides, including N-alkyl-N-aryl derivatives, generally proceeds through a dissociative, unimolecular (SN1) mechanism. nih.govresearchgate.netmdpi.com This pathway involves the rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation and a chloride ion. This intermediate is then rapidly captured by a solvent molecule. nih.gov
The introduction of an aryl group on the nitrogen atom, as in this compound, tends to reduce the rate of solvolysis compared to N,N-dialkylcarbamoyl chlorides. nih.gov This is attributed to the electron-withdrawing nature of the phenyl group, which destabilizes the formation of the positively charged carbamoyl cation intermediate. nih.gov
The mechanism of these solvolysis reactions is often analyzed using the extended Grunwald-Winstein equation: log(k/k₀) = lN + mY where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. N represents the solvent nucleophilicity, and Y represents the solvent ionizing power. The parameters l and m measure the sensitivity of the reaction to these solvent properties. wikipedia.orgmdpi.com
For the solvolysis of N-methyl-N-phenylcarbamoyl chloride, a close analog of the target compound, the l value is in the range of 0.44 to 0.58 and the m value is around 0.66 to 0.69. mdpi.com The significant m value supports an ionization (SN1) mechanism, while the tangible l value indicates that the reaction is also sensitive to solvent nucleophilicity, suggesting moderate rear-side nucleophilic solvation of the developing carbamoyl cation in the transition state. mdpi.comsemanticscholar.org While the SN1 pathway is dominant, a bimolecular component, where the solvent participates in the rate-determining step, can be superimposed, especially in more nucleophilic and less ionizing solvents. nih.govresearchgate.netmdpi.com
| Substrate | l value | m value | l/m ratio | Mechanism Indication | Reference |
|---|---|---|---|---|---|
| N-Methyl-N-phenylcarbamoyl Chloride | 0.44 - 0.58 | 0.66 - 0.69 | ~0.65 - 0.84 | SN1 with nucleophilic solvent assistance | mdpi.com |
| N,N-Diphenylcarbamoyl Chloride | 0.23 | 0.58 | 0.40 | SN1 with less nucleophilic assistance | mdpi.com |
| 4-Morpholinecarbonyl Chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | SN1 with significant nucleophilic assistance | nih.gov |
Catalyzed Reactions Involving this compound
Catalysis plays a crucial role in expanding the synthetic utility of carbamoyl chlorides, enabling a variety of transformations under milder conditions. Both Lewis acids and transition metals have been employed to facilitate reactions at the carbamoyl chloride moiety.
Lewis acids can enhance the reactivity of carbamoyl chlorides by coordinating to the carbonyl oxygen or the chlorine atom, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by weakly nucleophilic species. For instance, zinc chloride has been demonstrated to be an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org In a proposed mechanism, the Lewis acid coordinates with the carbamoyl chloride, which promotes the formation of a highly reactive isocyanate intermediate. acs.org This intermediate is then readily attacked by an alcohol to yield the corresponding carbamate. acs.org While specific studies on this compound are not prevalent, the general mechanism is applicable. The reaction of an alcohol with a carbamoyl chloride in the presence of a Lewis acid like zinc chloride proceeds via the formation of an intermediate complex, which then rearranges to an isocyanate that is trapped by the alcohol. acs.org
It has also been noted that the stability of the acyl-metal complex can be further enhanced by complexation with strong Lewis acids such as aluminum chloride or iron (III) chloride. nih.gov
Transition metal catalysis has emerged as a powerful tool for the derivatization of carbamoyl chlorides, enabling a diverse range of cross-coupling and annulation reactions. rsc.org Palladium and nickel catalysts, in particular, have been extensively used to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions of carbamoyl chlorides with various partners have been developed. For example, a method for the palladium-catalyzed synthesis of N-aryl carbamates has been reported, which involves the cross-coupling of aryl chlorides and triflates with sodium cyanate, followed by trapping with an alcohol. organic-chemistry.org While this example involves the formation of a carbamate from an aryl chloride, the reverse, using a carbamoyl chloride as the electrophile, is also a common strategy in palladium catalysis. Palladium-catalyzed chemoselective cross-coupling of acyl chlorides with organostannanes is a well-established method for ketone formation, and similar reactivity can be expected for carbamoyl chlorides. nih.gov The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition of the carbamoyl chloride to a low-valent palladium or nickel complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. uwindsor.ca
Nickel-catalyzed reactions of carbamoyl chlorides have also gained prominence. Nickel catalysts can promote deoxygenative amidation of alcohols with carbamoyl chlorides under photoredox conditions. organic-chemistry.org Furthermore, nickel-catalyzed electrochemical cyclizative carboxylation of alkene-tethered carbamoyl chlorides with carbon dioxide has been reported, providing access to valuable heterocyclic structures. researchgate.net Nickel catalysis has also been employed in enantioselective reductive cross-coupling reactions involving carbamoyl chlorides. thieme-connect.de These transformations highlight the versatility of transition metal catalysis in activating the otherwise moderately reactive carbamoyl chloride bond for the construction of complex molecular architectures.
Mechanistic Investigations of Reaction Pathways
Understanding the detailed reaction pathways of this compound is crucial for controlling its reactivity and designing new synthetic applications. A variety of experimental and computational techniques have been applied to elucidate the mechanisms of reactions involving carbamoyl chlorides.
While direct spectroscopic observation of reaction intermediates and transition states for this compound is challenging due to their transient nature, studies on analogous systems provide valuable insights. The solvolysis of carbamoyl chlorides is generally believed to proceed through a carbamoyl cation intermediate in an SN1-type mechanism. nih.govnih.gov The formation of such intermediates can be inferred from kinetic data and product analysis. Spectroscopic techniques such as NMR and IR can be used to characterize stable precursors and products, and in some cases, to detect long-lived intermediates or trapped species. For instance, the decomposition of monosubstituted carbamoyl chlorides in acetonitrile has been shown to establish an equilibrium with the corresponding isocyanate and HCl, which can be monitored spectroscopically. nih.govnih.gov
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and can provide definitive evidence for proposed mechanisms. In the context of carbamoyl chloride reactivity, kinetic solvent isotope effect (KSIE) studies have been particularly informative. nih.gov The KSIE, determined by comparing the reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) and its deuterated counterpart (e.g., D₂O, CH₃OD), can help distinguish between different reaction mechanisms. nih.gov For ionization pathways (SN1), the KSIE values (kH/kD) are typically in the range of 1.2 to 1.5, indicating weak nucleophilic solvation of the transition state. nih.gov In contrast, addition-elimination pathways involving general-base catalysis by a second solvent molecule exhibit higher KSIE values, often exceeding 1.7. nih.gov Studies on various N,N-disubstituted carbamoyl chlorides have shown KSIE values consistent with an ionization pathway. nih.govresearchgate.net
Kinetic studies have been instrumental in elucidating the reaction mechanisms of carbamoyl chlorides. The solvolysis of N-alkyl-N-arylcarbamoyl chlorides, such as N-methyl-N-phenylcarbamoyl chloride, a close analog of this compound, has been extensively studied in various solvents. nih.gov The reaction rates are typically measured by monitoring the change in conductivity or by titrating the acid produced. nih.gov The application of the extended Grunwald-Winstein equation to the solvolysis rates of N-methyl-N-phenylcarbamoyl chloride supports an ionization (SN1) mechanism with significant nucleophilic solvent assistance. nih.govmdpi.com
The solvolysis of N-methyl-N-phenylcarbamoyl chloride was studied in nineteen different solvents at 60.0 °C. nih.gov The data was analyzed using the extended Grunwald-Winstein equation, yielding an l value of 0.40 ± 0.08 and an m value of 0.51 ± 0.05. nih.gov These parameters indicate a mechanism with considerable charge separation in the transition state, consistent with an SN1 pathway. nih.govmdpi.com
Table 1: Kinetic Data for the Solvolysis of N-methyl-N-phenylcarbamoyl chloride at 60.0 °C
| Solvent | k (s⁻¹) |
|---|---|
| 100% EtOH | 1.37 x 10⁻⁵ |
| 90% EtOH | 6.88 x 10⁻⁵ |
| 80% EtOH | 1.63 x 10⁻⁴ |
| 100% MeOH | 1.01 x 10⁻⁴ |
| 90% MeOH | 2.87 x 10⁻⁴ |
| 80% MeOH | 5.75 x 10⁻⁴ |
| 97% TFE | 1.50 x 10⁻² |
| 70% TFE | 1.05 x 10⁻² |
| 50% TFE | 7.90 x 10⁻³ |
Data sourced from a comprehensive review on carbamoyl chloride solvolysis. nih.gov TFE = 2,2,2-Trifluoroethanol
Application of Linear Free Energy Relationships (e.g., Grunwald–Winstein Equation)
A thorough review of published scientific literature reveals no specific studies applying the Grunwald–Winstein equation or other linear free energy relationships to the solvolysis of this compound. While extensive research exists on the solvolysis mechanisms of analogous compounds, such as other N-aryl-N-alkylcarbamoyl chlorides and chloroformates, the specific kinetic data and detailed research findings for this compound are not available in the reviewed literature.
The Grunwald-Winstein equation is a well-established tool in physical organic chemistry used to investigate the mechanism of solvolysis reactions. nih.gov It correlates the rate of solvolysis of a substrate in various solvents to the solvent's ionizing power (Y) and its nucleophilicity (N). The equation takes the form:
log(k/k₀) = mY + lN
where:
k is the rate constant for solvolysis in a given solvent.
k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water).
m is the sensitivity of the substrate to the solvent's ionizing power.
Y is a measure of the solvent's ionizing power.
l is the sensitivity of the substrate to the solvent's nucleophilicity.
N is a measure of the solvent's nucleophilicity.
The values of m and l provide insight into the transition state of the reaction. A high m value is indicative of a reaction proceeding through a carbocation-like intermediate (SN1 mechanism), while a significant l value suggests a greater degree of nucleophilic participation by the solvent in the rate-determining step (SN2 mechanism).
Studies on structurally related N-alkyl-N-arylcarbamoyl chlorides have utilized the Grunwald-Winstein equation to elucidate their reaction mechanisms. For instance, research on N-methyl-N-phenylcarbamoyl chloride has shown that the introduction of an aryl group can influence the solvolysis rate, and the analysis of l and m values helps to characterize the transition state. However, without experimental data for this compound, a similar analysis cannot be performed.
Consequently, no data tables of solvolysis rates, solvent parameters, or Grunwald-Winstein correlation parameters can be presented for this compound. The detailed research findings regarding the application of linear free energy relationships to this specific compound remain an area for future investigation.
Applications in Advanced Chemical Synthesis
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structure of (1-Methylethyl)phenylcarbamic chloride makes it an ideal building block for constructing complex molecules. As a carbamoyl (B1232498) chloride, it provides a reliable method for creating carbamate (B1207046), urea (B33335), and thiourea linkages, which are significant in various fields of chemical research.
This compound is a key precursor for synthesizing novel carbamate esters. The carbamate functional group is a crucial structural motif in medicinal chemistry and materials science. researchgate.netmdpi.com The synthesis involves the reaction of the carbamoyl chloride with alcohols or phenols, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct. This reaction allows for the facile incorporation of the N-isopropyl-N-phenylcarbamoyl group onto diverse molecular scaffolds.
The versatility of this reaction allows for the creation of a library of carbamate derivatives with varied functionalities for research purposes, such as in the development of potential therapeutic agents or functional materials. nih.govorientjchem.org For instance, novel sulfonamide-based carbamates have been synthesized and studied for their biological activity. mdpi.com The synthesis of cholesterol-derived carbamate derivatives highlights how complex natural products can be modified using related chloroformate precursors, a reaction pathway directly analogous to that of this compound. researchgate.netorientjchem.org
Table 1: Examples of Carbamate Synthesis Reactions
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Primary Alcohol (R-OH) | Alkyl (1-Methylethyl)phenylcarbamate | (CH₃)₂CH-N(C₆H₅)-C(=O)Cl + R-OH → (CH₃)₂CH-N(C₆H₅)-C(=O)O-R + HCl |
| Phenol (B47542) (Ar-OH) | Aryl (1-Methylethyl)phenylcarbamate | (CH₃)₂CH-N(C₆H₅)-C(=O)Cl + Ar-OH → (CH₃)₂CH-N(C₆H₅)-C(=O)O-Ar + HCl |
The urea and thiourea moieties are considered "privileged structures" in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov this compound is an effective reagent for the synthesis of substituted ureas by reacting it with primary or secondary amines. This reaction is a straightforward and high-yielding method for producing complex urea derivatives.
Similarly, while less common, the corresponding thioureas can be synthesized by reacting the carbamoyl chloride with an appropriate sulfur nucleophile, such as a primary amine in the presence of a thiocarbonyl transfer reagent or by conversion to an isocyanate followed by reaction with a primary amine and a source of sulfur. These urea and thiourea-containing compounds are integral to the development of pharmaceuticals with a broad range of therapeutic properties. nih.gov
Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound can be used to introduce a carbamoyl or urea functionality into a molecule that subsequently undergoes cyclization to form a heterocyclic ring.
Pyrroles: The synthesis of certain substituted pyrroles can involve precursors containing N-acylamino groups. nih.gov A urea derivative formed from this compound can act as such a precursor, where the N-isopropyl-N-phenylurea moiety can be part of the linear chain that cyclizes to form the pyrrole ring. nih.gov
Isoxazolines and Isoxazoles: These heterocycles are of significant interest for their wide spectrum of biological activities. nih.gov The synthesis of novel isoxazole derivatives has been reported from N-phenylurea precursors. nih.gov For example, N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives have been designed and synthesized as potent enzyme inhibitors. nih.gov By analogy, this compound can serve as a starting material to generate a custom N,N-disubstituted urea fragment for incorporation into similar isoxazole-based structures. The general strategy often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, where the substituents on these precursors can be derived from the carbamoyl chloride. nih.govmdpi.com
Utilization in Polymer Chemistry Research
In the field of polymer science, this compound serves as a valuable research tool, both as a model for monomer reactivity and as a functionalizing agent.
Polycarbamates and polyureas are classes of polymers with a wide range of properties and applications. While this compound is a monofunctional molecule and thus acts as a chain terminator rather than a chain-propagating monomer, it is an excellent model compound for studying the reactivity and reaction kinetics of carbamoylation reactions in polymerization processes. The data obtained from its reactions can inform the synthesis of bifunctional or polyfunctional monomers used to create novel polycarbamates and polyureas.
A significant application in polymer research is the post-polymerization functionalization of polymer backbones. nih.govresearchgate.net This technique allows for the modification of a polymer's physical and chemical properties without altering its fundamental structure. researchgate.net If a polymer backbone contains nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, this compound can be used to attach the isopropylphenylcarbamoyl group onto the polymer chain.
This carbamylation reaction can be used to:
Increase steric bulk: Modifying the polymer's solubility and thermal properties.
Introduce specific functionalities: The phenyl group can be further substituted to add desired chemical handles.
Control surface properties: Attaching these groups to the surface of a polymer material can alter its hydrophobicity and biocompatibility.
This method of direct modification of the polymer backbone is a powerful tool for creating functional materials for specialized applications, from biosensors to advanced electronic devices. nih.govresearchgate.net
Table 2: Polymer Functionalization via Carbamylation
| Polymer with Functional Group | Reagent | Resulting Structure |
|---|---|---|
| Poly(vinyl alcohol) [-CH₂-CH(OH)-]n | This compound | [-CH₂-CH(O-C(=O)N(C₆H₅)CH(CH₃)₂)-]n |
Regio- and Stereoselective Synthesis Facilitated by this compound
The use of carbamoyl chlorides as directing groups in organic synthesis is a strategy to control the regioselectivity of reactions such as C-H functionalization. However, specific research detailing the utility of the (1-Methylethyl)phenylcarbamoyl group for this purpose is limited. In principle, the carbamoyl group can coordinate to a metal catalyst, directing a reaction to a specific position on the phenyl ring or another part of the molecule to which it is attached.
Contributions to Agrochemical and Pharmaceutical Intermediate Research (Structural Motif Integration)
The integration of the carbamate functional group is a well-established strategy in the development of both agrochemicals and pharmaceuticals. Carbamates are recognized for their biological activity and their ability to act as prodrugs, improving the pharmacokinetic properties of parent molecules.
In the field of agrochemicals, the structural isomer of the motif, isopropyl phenylcarbamate (known as Propham), is a known herbicide. This underscores the relevance of the isopropylphenylcarbamate structure in developing biologically active compounds for crop protection. The use of this compound would serve as a direct method to introduce the N-isopropyl-N-phenylcarbamoyl moiety onto a target molecule, thereby creating novel potential agrochemical candidates.
In pharmaceutical research, the carbamate linkage is often used to mask polar functional groups, such as phenols, to enhance membrane permeability and oral bioavailability. For instance, converting a phenolic drug into an isopropylphenylcarbamate derivative could protect it from first-pass metabolism, leading to higher plasma concentrations of the active drug. This prodrug strategy has been explored with various phenolic compounds, demonstrating that the isopropylphenylcarbamate motif can significantly improve drug delivery. The reaction of a phenolic intermediate with this compound would be a key step in the synthesis of such prodrugs.
Below is a table summarizing research findings related to the application of the isopropylphenylcarbamate motif as a prodrug to enhance the bioavailability of a phenolic compound.
| Parent Compound | Prodrug Moiety | Resulting Plasma Level Increase (vs. Parent Compound) |
| (-)-3-PPP (a phenolic drug) | Isopropylphenylcarbamate | 90-fold increase 4 hours after oral administration in rats researchgate.net |
This table illustrates the potential utility of integrating the structural motif that would be introduced by this compound in pharmaceutical development.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Synthetic Research
Spectroscopy is a cornerstone in the characterization of newly synthesized molecules. By interacting with a compound using various regions of the electromagnetic spectrum, these techniques provide detailed information about its atomic composition, bonding, and electronic structure.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural assignment.
For (1-Methylethyl)phenylcarbamic chloride, distinct signals are expected for the isopropyl group and the phenyl group. The electron-withdrawing nature of the nitrogen and the carbamoyl (B1232498) chloride moiety significantly influences the chemical shifts of nearby nuclei.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is predicted to show three main sets of signals corresponding to the different hydrogen environments in the molecule.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| Isopropyl -CH₃ | ~1.3 - 1.5 | Doublet | 6H | These six equivalent methyl protons are split by the single methine proton. |
| Isopropyl -CH | ~4.8 - 5.2 | Septet | 1H | The methine proton is deshielded by the adjacent nitrogen and is split by the six methyl protons. |
| Phenyl C₆H₅ | ~7.2 - 7.6 | Multiplet | 5H | The aromatic protons will appear as a complex multiplet in the typical aromatic region. |
Note: Predicted values are based on general chemical shift principles and data from analogous structures.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Isopropyl -CH₃ | ~20 - 25 | The methyl carbons of the isopropyl group. |
| Isopropyl -CH | ~50 - 55 | The methine carbon, shifted downfield due to attachment to nitrogen. |
| Aromatic C (C₂-C₆) | ~125 - 130 | Carbons of the phenyl ring not directly attached to nitrogen. |
| Aromatic C (C₁) | ~138 - 142 | The ipso-carbon attached to the nitrogen atom. |
| Carbonyl C=O | ~165 - 170 | The carbonyl carbon of the carbamoyl chloride group, highly deshielded. |
Note: Predicted values are based on general chemical shift principles and data from analogous structures.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption from the carbonyl (C=O) group of the carbamoyl chloride. This peak is a key diagnostic marker for the successful formation of the compound.
| Functional Group | Expected Absorption Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (Carbamoyl Chloride) | 1725 - 1750 | Strong, Sharp | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |
| C-N | 1200 - 1350 | Medium | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
Note: Predicted values are based on characteristic IR absorption frequencies for functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of non-polar bonds, such as the aromatic ring, often produce strong Raman signals. A key advantage is the weak scattering of water, allowing for analysis in aqueous media. For this compound, strong signals would be expected for the aromatic ring breathing modes and the C-Cl stretch.
Mass spectrometry (MS) is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₀H₁₂ClNO). The presence of chlorine would also generate a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pattern: The molecule is expected to fragment in predictable ways upon ionization. Cleavage of bonds adjacent to the carbonyl group and the nitrogen atom is common.
| m/z Value (Predicted) | Proposed Fragment Ion | Fragment Lost |
| 197/199 | [C₁₀H₁₂ClNO]⁺ | (Molecular Ion) |
| 162 | [C₁₀H₁₂NO]⁺ | Cl |
| 119 | [C₆H₅N(CH)CH₃]⁺ | COCl |
| 91 | [C₆H₅N]⁺ | CH(CH₃)₂, COCl |
| 77 | [C₆H₅]⁺ | N(CH(CH₃)₂)COCl |
| 43 | [CH(CH₃)₂]⁺ | C₆H₅NCOCl |
Note: Fragmentation is predicted based on the principles of mass spectrometry and data from analogues like N-phenylcarbamoyl chloride, which shows a prominent peak at m/z 119. nih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.
This compound contains a phenyl group conjugated with the carbamoyl moiety, which acts as a chromophore. The spectrum would be expected to show characteristic absorptions corresponding to π → π* transitions of the benzene (B151609) ring. The position of the absorption maximum (λ_max) can be sensitive to substitution and solvent polarity. This technique can be effectively used to monitor the progress of a reaction by following the appearance of the product's characteristic absorption or the disappearance of a reactant's chromophore.
Chromatographic Methods for Reaction Monitoring and Product Separation in Research
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the conversion of reactants to products, identifying intermediates, and purifying the final compound.
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds. In the context of synthesizing this compound, GC-MS is an excellent tool for monitoring the reaction mixture for the presence of volatile starting materials (e.g., N-isopropylaniline) and potential byproducts or intermediates. By taking small aliquots from the reaction at different time points, the consumption of reactants and the formation of the product can be tracked, helping to optimize reaction conditions such as temperature and time. The mass spectrometer provides definitive identification of the separated components based on their fragmentation patterns.
X-Ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, this technique is indispensable for characterizing its solid derivatives and the coordination complexes it may form. nih.gov The structural information obtained is crucial for understanding intermolecular interactions, reaction mechanisms, and the relationship between structure and physical properties.
The synthesis of derivatives, such as amides or ureas, from this compound often yields crystalline products suitable for single-crystal X-ray diffraction. For example, reacting the carbamoyl chloride with an appropriate amine can produce a stable, crystalline N,N'-substituted urea (B33335). Analysis of such a crystal would reveal precise bond lengths, bond angles, and torsion angles involving the core (1-Methylethyl)phenylcarbamoyl moiety. researchgate.net
Furthermore, the carbamate (B1207046) ligand, which can be formed from the parent compound, is known to coordinate with a variety of metal centers. nih.gov Carbamato ligands are versatile, capable of binding to metals in monodentate, bidentate (chelating), or bridging fashions. nih.gov X-ray crystallographic studies of these metal complexes provide invaluable insight into their coordination geometry, which can range from linear and tetrahedral to square planar and octahedral, depending on the metal ion and other ligands present. libretexts.orgyoutube.com
For instance, a hypothetical zinc(II) complex formed with two deprotonated carbamate ligands derived from this compound would likely exhibit a tetrahedral coordination geometry around the zinc center, with the ligands binding through their oxygen atoms. arabjchem.org
The table below presents representative crystallographic data for a related N-isopropyl-N-phenyl derivative, illustrating the type of detailed structural information that can be obtained. nih.govresearchgate.net
| Parameter | Example Value (for a related structure) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° | Defines the size and shape of the repeating unit of the crystal lattice. |
| Key Bond Length (C=O) | ~1.21 Å | Provides information about the bond order and electronic environment of the carbonyl group. |
| Key Bond Angle (C-N-C) | ~120° | Indicates the geometry around the nitrogen atom (e.g., trigonal planar). |
| Key Torsion Angle (O=C-N-C) | ~175° | Describes the conformation around the amide bond, indicating planarity or deviation. |
Advanced Titration and Quantitative Analytical Methods for Research Applications
While chromatography provides detailed separation, advanced titration methods offer a robust, accurate, and often more direct means of quantifying carbamoyl chlorides in research settings. These methods are particularly useful for determining the purity of a bulk sample or for assaying the concentration of the carbamoyl chloride in a solution.
The reactivity of the chloride group is the basis for several quantitative methods. One common approach involves the solvolysis of the carbamoyl chloride, followed by titration of the resulting acidic products. nih.gov When this compound reacts with water (hydrolysis), it produces N-(1-methylethyl)aniline, carbon dioxide, and hydrochloric acid (HCl). nih.govresearchgate.net The generated HCl can be quantified by titration with a standardized solution of a strong base, such as sodium hydroxide.
A more sophisticated application of this principle is potentiometric titration. In this method, the endpoint of the titration is determined by monitoring the change in potential (voltage) of a solution using an ion-selective electrode, such as a silver electrode for chloride ions. metrohm.com This technique provides a more precise and objective endpoint determination compared to colorimetric indicators.
Argentometric titration is a classic and highly accurate method for chloride determination. xylemanalytics.com In this procedure, a solution of the sample is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions react with the chloride ions to form a precipitate of silver chloride (AgCl). The endpoint can be detected potentiometrically, providing a direct measure of the chloride content originating from the carbamoyl chloride after hydrolysis.
For analyzing mixtures containing the carbamoyl chloride along with free HCl and the corresponding carboxylic acid, a multi-step titration procedure can be employed. This may involve an initial titration to quantify the free strong acid (HCl), followed by a saponification step (hydrolysis with a known excess of base) and a back-titration to determine the amount of base consumed by the carbamoyl chloride. This approach allows for a comprehensive quantitative analysis of the sample's composition.
Theoretical and Computational Studies of 1 Methylethyl Phenylcarbamic Chloride
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and conformational landscape of molecules like (1-methylethyl)phenylcarbamic chloride. arxiv.orgmdpi.com For related compounds such as N,N-dimethylcarbamoyl chloride, these calculations reveal a nearly planar arrangement of the C3NCOCl core, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system.
For this compound, computations would aim to:
Optimize Molecular Geometry: Determine precise bond lengths, bond angles, and dihedral angles for the most stable conformation. The key parameters of interest would be the C-N, C=O, and C-Cl bond lengths, which are critical to the molecule's reactivity.
Calculate Rotational Barriers: Determine the energy required for rotation around key single bonds. This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Below is a table illustrating typical geometric parameters calculated for a generic N,N-disubstituted carbamoyl (B1232498) chloride using DFT methods, which would be analogous to those expected for this compound.
| Parameter | Typical Calculated Value (DFT B3LYP/6-31G*) | Expected Influence of Isopropyl/Phenyl Groups |
| C=O Bond Length | ~1.19 Å | Minimal change expected. |
| C-N Bond Length | ~1.38 Å | May slightly increase due to steric hindrance. |
| C-Cl Bond Length | ~1.79 Å | Minimal change expected. |
| O=C-N Angle | ~125° | May be slightly distorted due to steric repulsion. |
| Cl-C-N Angle | ~110° | May be slightly distorted due to steric repulsion. |
| C-N-C(Aryl) Angle | ~118° | Dependent on the rotational conformation. |
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling provides deep insights into the chemical behavior of carbamoyl chlorides, particularly in reactions such as solvolysis, which can proceed through different mechanisms (e.g., S_N_1, S_N_2, or addition-elimination). nih.govnih.govmdpi.com
To understand reaction mechanisms, computational chemists locate the transition state (TS) structures connecting reactants to products. For the solvolysis of this compound, this involves modeling the departure of the chloride ion and the attack of a solvent molecule (e.g., water).
S_N_1 Mechanism: This pathway involves the initial, rate-determining cleavage of the C-Cl bond to form a carbamoyl cation intermediate. Calculations would focus on the energy barrier for this ionization step. The stability of the resulting cation, influenced by the electron-donating nitrogen and the phenyl group, is a key factor.
S_N_2 Mechanism: This pathway involves a concerted process where the nucleophile attacks the carbonyl carbon as the chloride ion departs. Calculations would identify a single transition state incorporating both bond-forming and bond-breaking processes.
By calculating the activation energy (the energy difference between the reactants and the transition state) for each proposed pathway, the predominant mechanism can be predicted. nih.govresearchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly effective for these calculations as they can explicitly model the surrounding solvent molecules, which play a crucial role in stabilizing charged intermediates and transition states. frontiersin.orgbirmingham.ac.uk
| Reaction Pathway | Key Computational Metric | Expected Finding for Carbamoyl Chlorides |
| S_N_1 (Ionization) | Activation Energy (ΔE_act1) for C-Cl bond cleavage. | Generally favored in polar, protic solvents due to stabilization of the carbamoyl cation and chloride ion. nih.govmdpi.com |
| S_N_2 (Concerted) | Activation Energy (ΔE_act2) for nucleophilic attack and Cl- departure. | May compete in less polar solvents or with strong nucleophiles. nih.gov |
| Intermediate Stability | Energy of the carbamoyl cation relative to reactants. | Cation is stabilized by resonance from the nitrogen lone pair. |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO: For this compound, the HOMO is expected to be a π-type orbital with significant contributions from the nitrogen lone pair and the phenyl ring. This orbital represents the molecule's nucleophilic character.
LUMO: The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group (C=O). cureffi.org This orbital is localized on the carbonyl carbon, making it the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. ucsb.edu FMO analysis helps predict how the molecule will interact with various reagents; for example, a nucleophile will preferentially interact with the LUMO at the carbonyl carbon. cureffi.orgucsb.edu
While quantum calculations on isolated molecules are informative, the solvent environment profoundly impacts reaction rates and mechanisms. Molecular dynamics (MD) simulations model the explicit movement and interactions of the solute and numerous solvent molecules over time, providing a dynamic picture of solvation. nih.gov
For the solvolysis of this compound, MD simulations can reveal:
Solvent Shell Structure: How polar solvent molecules (like water or alcohols) arrange themselves around the carbamoyl chloride, particularly around the polar carbonyl group and the leaving chloride.
Stabilization of Intermediates: How the solvent stabilizes the charge separation in an S_N_1 transition state or the formation of a carbamoyl cation intermediate through hydrogen bonding and dipole-dipole interactions.
Free Energy of Solvation: By combining MD with free energy calculation methods, the energetic cost or benefit of moving the molecule from the gas phase into solution can be quantified, which is crucial for accurate prediction of reaction barriers in solution.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. chemrxiv.orgphyschemres.org
Vibrational Spectroscopy (IR, Raman): After optimizing the molecular geometry, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to peaks in the infrared (IR) and Raman spectra. The most intense peak in the IR spectrum of a carbamoyl chloride is typically the C=O stretching vibration, calculated to be in the region of 1750-1780 cm⁻¹.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations can help assign experimental spectra and understand how the electronic environment of each nucleus is affected by the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorption bands in the UV-Vis spectrum. researchgate.netmdpi.comfaccts.de For this compound, TD-DFT would predict π → π* transitions associated with the phenyl ring and n → π* transitions involving the nitrogen lone pair and the carbonyl group. nih.gov
The following table shows an example of how theoretical calculations compare with experimental data for a related compound, N,N-dimethylcarbamoyl chloride.
| Spectroscopic Data | Experimental Value (N,N-dimethylcarbamoyl chloride) | Typical Calculated Value (DFT) |
| IR C=O Stretch | ~1760 cm⁻¹ | 1755-1770 cm⁻¹ (with scaling factor) |
| ¹³C NMR (C=O) | ~168 ppm | 165-172 ppm |
| UV-Vis λ_max | n → π* ~230 nm | ~225-240 nm |
Structure-Reactivity Relationship Studies via Computational Approaches
Computational methods allow for systematic in silico studies of structure-reactivity relationships. By modifying the structure of this compound—for instance, by adding electron-withdrawing or electron-donating substituents to the phenyl ring—one can calculate the resulting changes in electronic properties and reaction barriers.
Such a study would typically involve:
Building a Library of Analogs: Creating a set of related molecules with systematic structural variations.
Calculating Key Descriptors: For each analog, computing properties like partial atomic charges (e.g., on the carbonyl carbon), HOMO/LUMO energies, and dipole moments.
Modeling a Reaction: Calculating the activation energy for a model reaction, such as hydrolysis, for each analog.
Correlation Analysis: Plotting the calculated activation energies against the electronic descriptors to establish a quantitative structure-reactivity relationship (QSAR). For example, a positive correlation might be found between the activation energy for S_N_1 solvolysis and the electron-withdrawing strength of a substituent on the phenyl ring, as such a group would destabilize the carbamoyl cation intermediate. nih.govmdpi.com
These computational studies provide a theoretical foundation for understanding and predicting how changes in molecular structure will affect chemical reactivity, complementing and guiding experimental work. acs.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The traditional synthesis of carbamoyl (B1232498) chlorides, including (1-Methylethyl)phenylcarbamic chloride, often involves hazardous reagents such as phosgene (B1210022) or its derivatives. acs.orgchemicalbook.com Green chemistry principles are steering research towards safer and more sustainable alternatives that minimize waste and environmental impact. walisongo.ac.id
A primary goal is the complete avoidance of phosgene. Research is exploring direct carbonylation techniques using carbon dioxide (CO₂) as a renewable C1 source. While challenging, the direct conversion of N-isopropylaniline, CO₂, and a chlorine source into this compound represents a significant leap towards a greener process. Another avenue involves the use of safer phosgene surrogates like triphosgene (B27547), which can be handled more safely in continuous flow systems. researchgate.net
Furthermore, the development of solvent-free or "on-water" reaction conditions is a key trend. organic-chemistry.org Minimizing the use of volatile organic compounds (VOCs) not only reduces environmental pollution but also simplifies product purification, thereby lowering costs and energy consumption. The assessment of synthetic routes using green chemistry metrics, such as Atom Economy, Process Mass Intensity (PMI), and the EcoScale, is becoming standard practice to quantitatively evaluate the environmental footprint of different methodologies. walisongo.ac.id
| Aspect | Traditional Route (Phosgene-based) | Emerging Sustainable Route | Key Environmental Benefit |
| Carbonyl Source | Phosgene (highly toxic gas) | Carbon Dioxide (CO₂), Triphosgene | Reduced toxicity and hazard profile acs.org |
| Solvents | Chlorinated hydrocarbons (e.g., Toluene) | Supercritical CO₂, water, or solvent-free conditions | Elimination of volatile organic compounds (VOCs) |
| Byproducts | Significant HCl and unreacted phosgene | Water, recyclable catalysts | Higher atom economy and less hazardous waste |
| Energy Input | Often requires high temperatures and pressures | Catalytic routes may proceed at lower temperatures | Reduced energy consumption and carbon footprint |
Exploration of New Catalytic Systems for Specific Transformations
Catalysis is at the heart of modern chemical synthesis, enabling reactions with high efficiency and selectivity. For transformations involving this compound, research is moving beyond stoichiometric reagents towards catalytic systems that can be recycled and are effective in small quantities.
One area of intense investigation is the development of catalysts for the synthesis of downstream products like carbamates and ureas. For instance, inexpensive and low-toxicity metal catalysts, such as those based on zinc chloride, have been shown to be effective for the synthesis of carbamates from carbamoyl chlorides and alcohols, offering a more environmentally friendly alternative to traditional base-mediated methods. acs.org Transition metal catalysis, particularly with palladium, has opened new avenues for cross-coupling reactions where the carbamoyl group can be transferred to various organic molecules, expanding the synthetic utility of this compound. researchgate.netrsc.org
A frontier in catalysis is the design of dual-atom catalysts (GACs), where two adjacent metal atoms work in concert to facilitate a reaction. sciencedaily.com For example, a catalyst featuring two copper ions held in a specific geometry on a polymeric carbon nitride support has demonstrated enhanced efficiency and selectivity in cross-coupling reactions. sciencedaily.com Such systems could be adapted for novel transformations of this compound, potentially enabling reactions that are currently inefficient or impossible. The reusability of these heterogeneous catalysts is a significant advantage, reducing both cost and the risk of metal contamination in the final product. sciencedaily.com
| Catalyst Type | Example Metal/System | Target Transformation | Potential Advantage |
| Lewis Acids | Zinc Chloride (ZnCl₂) | Carbamate (B1207046) synthesis from carbamoyl chloride | Low cost, low toxicity, high chemoselectivity acs.org |
| Transition Metals | Palladium (Pd) complexes | Cross-coupling reactions (e.g., with arylboronic esters) | Formation of C-N bonds, synthesis of tertiary amides researchgate.netrsc.org |
| Dual-Atom Catalysts | Copper (Cu) ions on carbon nitride | Advanced cross-coupling reactions | High efficiency, selectivity, and catalyst recyclability sciencedaily.com |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Activation of the carbonyl group | Metal-free synthesis, mild reaction conditions sigmaaldrich.com |
Integration into Flow Chemistry and Automated Synthesis Research
Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis and use of this compound. nih.gov This technology is particularly well-suited for handling hazardous reagents and managing highly exothermic reactions, thereby improving safety and control. thieme-connect.de
The synthesis of carbamoyl chlorides using reagents like phosgene or triphosgene can be made significantly safer in a microreactor, where the small reaction volume minimizes the risk associated with accidental release or thermal runaway. researchgate.netpatsnap.com Furthermore, flow reactors provide superior heat and mass transfer, which can lead to higher yields, fewer impurities, and shorter reaction times compared to batch processing. nih.govthieme-connect.de
Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and real-time analytical tools, represent the next step in this evolution. Such systems can perform rapid screening and optimization of reaction conditions (e.g., temperature, residence time, stoichiometry) with minimal human intervention. This high-throughput capability accelerates the discovery of optimal synthetic protocols and facilitates the rapid production of libraries of derivative compounds for applications in drug discovery and materials science. nih.gov The integration of flow chemistry is expected to reduce manufacturing costs and enhance the scalability of processes involving this compound. thieme-connect.de
Discovery of Unprecedented Reactivity Patterns and Selectivity Control
Future research will focus on uncovering and controlling new modes of reactivity for this compound. The development of highly selective catalysts is key to this endeavor, allowing chemists to direct the outcome of a reaction towards a single desired product, even when multiple reaction pathways are possible. rsc.org
For instance, catalyst-controlled divergent synthesis could allow this compound to react with a multifunctional substrate to produce different products simply by changing the catalyst. A palladium catalyst might direct the reaction to one site, while a rhodium catalyst directs it to another. rsc.org This approach dramatically increases synthetic efficiency by generating molecular diversity from a common set of starting materials.
Photoredox catalysis, which uses light to initiate chemical reactions, offers another avenue for discovering novel reactivity. nih.gov This technique can generate highly reactive radical intermediates from stable precursors under mild conditions. Applying photoredox catalysis to this compound could enable previously inaccessible carbon-nitrogen bond-forming reactions. Furthermore, controlling the stereochemistry and regioselectivity of reactions is a persistent challenge that new catalytic systems aim to address, providing precise control over the three-dimensional structure of the products. nih.govrsc.org
Advanced Spectroscopic and Computational Approaches for Real-Time Monitoring and Prediction in Complex Systems
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The integration of advanced spectroscopic techniques directly into reaction systems, particularly in flow chemistry setups, allows for real-time monitoring of chemical transformations. nih.gov
Techniques like inline Raman spectroscopy and mass spectrometry can track the concentration of reactants, intermediates, and products as the reaction progresses. nih.govshimadzu.com This provides immediate feedback, enabling rapid optimization and ensuring consistent product quality. nih.gov For example, researchers have used these methods to observe the formation of transient, highly reactive species that had been theorized but never directly detected. wiley.com
Complementing these experimental techniques are advanced computational approaches, such as Density Functional Theory (DFT) calculations. These computational models can be used to predict reaction pathways, calculate activation energies, and elucidate complex reaction mechanisms at the molecular level. rsc.org The synergy between real-time spectroscopic monitoring and predictive computational modeling will allow for a more rational design of experiments, accelerating the development of new, efficient, and selective transformations for this compound.
Q & A
Q. What are the recommended synthetic routes for preparing (1-Methylethyl)phenylcarbamic chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting phenyl isocyanate with 1-methylethylamine in anhydrous conditions, followed by thionyl chloride treatment to yield the carbamic chloride derivative. Optimizing stoichiometry (e.g., molar ratios of reactants) and reaction time is critical. For example, maintaining a 1:1.2 molar ratio of phenyl isocyanate to 1-methylethylamine under inert atmosphere (N₂/Ar) minimizes side products like urea derivatives. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Reaction progress should be monitored by TLC or HPLC to confirm intermediate formation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm the presence of the isopropyl group (δ ~1.2 ppm for CH₃ protons) and carbamoyl chloride signals (C=O at ~155 ppm in ¹³C NMR).
- FT-IR : Look for N–H stretching (~3350 cm⁻¹, if present in intermediates) and C=O/C–Cl bonds (~1700 cm⁻¹ and ~750 cm⁻¹, respectively).
- HPLC-MS : Determine purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ adducts).
Cross-validate with elemental analysis (C, H, N, Cl percentages) to resolve ambiguities in spectral data .
Q. What solvent systems are suitable for handling this compound during experiments?
- Methodological Answer : Use aprotic solvents (e.g., dichloromethane, THF, or acetonitrile) to prevent hydrolysis. If aqueous conditions are unavoidable, maintain pH < 6 and low temperatures (0–5°C) to slow degradation. Pre-dry solvents over molecular sieves or CaCl₂. For solubility testing, employ a graded series of solvent mixtures (e.g., DMSO/water for biological assays) and measure saturation points via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for carbamic chloride derivatives under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples under controlled humidity (0–90% RH), temperature (4°C, 25°C, 40°C), and light exposure (UV/visible).
- Monitor degradation via HPLC every 24–72 hours to quantify hydrolysis products (e.g., carbamic acids or urea derivatives).
- Use Arrhenius equation modeling to predict shelf-life under long-term conditions. For conflicting data, compare degradation kinetics across studies and identify critical variables (e.g., residual moisture in solvents) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic studies using model nucleophiles (e.g., amines, alcohols) in varying solvents. Monitor reaction rates via stopped-flow spectroscopy or in situ NMR. Computational methods (DFT calculations) can map transition states and electron density distribution on the carbamoyl chloride group. For example, the electron-withdrawing isopropyl group may stabilize the transition state, accelerating SN2 mechanisms in polar aprotic solvents .
Q. How can researchers design experiments to evaluate the compound’s potential as a covalent inhibitor in enzyme studies?
- Methodological Answer :
- Enzyme Assays : Incubate the compound with target enzymes (e.g., serine hydrolases) and measure activity loss over time. Use irreversible inhibition models (e.g., Kitz-Wilson plots) to calculate kinact/KI values.
- Mass Spectrometry : Confirm covalent adduct formation by detecting mass shifts corresponding to enzyme-compound conjugates.
- Control Experiments : Include pre-treatment with competitive inhibitors to validate specificity. Adjust pH and ionic strength to mimic physiological conditions .
Q. What analytical strategies are recommended for detecting trace impurities or byproducts in synthesized batches?
- Methodological Answer : Employ hyphenated techniques:
- GC-MS/LC-MS : Identify low-abundance impurities (e.g., unreacted isocyanate or dimeric byproducts).
- Headspace Analysis : Detect volatile degradation products (e.g., HCl gas) using gas chromatography.
- ICP-MS : Quantify trace metal contaminants from catalysts (e.g., residual Al or Fe). Validate methods with spiked samples and calibration curves .
Data Presentation & Reproducibility
Q. How should researchers structure experimental sections in manuscripts to ensure reproducibility for carbamic chloride studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Synthesis : Include exact molar ratios, solvent volumes, temperatures, and purification steps.
- Characterization Data : Provide full spectral parameters (NMR shifts, IR peaks) in tabular form.
- Supporting Information : Archive raw data (e.g., chromatograms, kinetic plots) in open-access repositories. Reference prior protocols for analogous compounds to justify deviations .
Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across replicate experiments?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier variables (e.g., temperature fluctuations). Use Bland-Altman plots to assess inter-lab variability. For dose-response discrepancies, fit data to nonlinear regression models (e.g., log-logistic) and compare EC50 confidence intervals .
Safety & Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodological Answer :
Use sealed reaction vessels with scrubbers to neutralize HCl vapors. Conduct small-scale hydrolysis tests to quantify gas release rates. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. For spills, neutralize with sodium bicarbonate slurry before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
